molecular formula C19H16BrNO2 B13443803 1-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one

1-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one

Cat. No.: B13443803
M. Wt: 370.2 g/mol
InChI Key: ZPQMGGAYVIPVLT-UHFFFAOYSA-N
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Description

1-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one is a complex organic compound belonging to the benzo[b]carbazole family This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a dimethyl group attached to a benzo[b]carbazole core

Preparation Methods

The synthesis of 1-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor benzo[b]carbazole compound, followed by methoxylation and methylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

1-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used. For example, using potassium permanganate can lead to the formation of carboxylic acid derivatives.

    Reduction Reactions: Reduction of the compound can be achieved using reagents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

The major products formed from these reactions depend on the specific reagents and conditions employed, allowing for the synthesis of a wide range of derivatives with varying properties.

Scientific Research Applications

1-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one has numerous applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent. It may exhibit activity against certain diseases or conditions.

    Medicine: The compound’s derivatives are investigated for their pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exhibiting therapeutic potential.

Comparison with Similar Compounds

1-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one can be compared with other similar compounds, such as:

    8-Bromo-9-methoxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile: This compound shares a similar core structure but differs in the position and type of substituents.

    9-Bromo-8-methoxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole: Another closely related compound with slight variations in the substituent positions.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H16BrNO2

Molecular Weight

370.2 g/mol

IUPAC Name

1-bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11-one

InChI

InChI=1S/C19H16BrNO2/c1-19(2)12-9-10(23-3)7-8-11(12)17(22)16-15-13(20)5-4-6-14(15)21-18(16)19/h4-9,21H,1-3H3

InChI Key

ZPQMGGAYVIPVLT-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)OC)C(=O)C3=C1NC4=C3C(=CC=C4)Br)C

Origin of Product

United States

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